One of the primary uses of (2-Methyl-5-nitrophenyl)guanidine nitrate is as an intermediate in the synthesis of imatinib (also known as Gleevec®) []. Imatinib is a targeted cancer therapy medication used to treat certain types of leukemia and gastrointestinal stromal tumors []. It functions by inhibiting specific protein kinases involved in the growth and spread of cancer cells [].
While research on (2-Methyl-5-nitrophenyl)guanidine nitrate itself is scarce, its structural properties suggest potential applications in other areas of scientific research. The presence of the nitro group (NO₂) suggests potential for exploring its explosive properties or its use in the development of novel materials. Additionally, the guanidine group (C(NH₂)₂NH₂) could be of interest for its potential biological activity or applications in supramolecular chemistry [].
1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C₈H₁₀N₄O₂·HNO₃. It is characterized by the presence of a guanidine group attached to a nitrophenyl moiety, which contributes to its unique properties. The compound is usually encountered as a white crystalline solid and is soluble in polar solvents. Its structure features a nitro group, which is known to enhance biological activity in various contexts, particularly in pharmaceutical applications .
(2-Methyl-5-nitrophenyl)guanidine nitrate itself does not have a known biological mechanism of action. Its significance lies in its role as a precursor for other molecules with specific activities.
The reactivity of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate can be attributed to both its guanidine and nitro functionalities. Potential reactions include:
1-(2-Methyl-5-nitrophenyl)guanidine nitrate exhibits notable biological activities, primarily due to its structure. It has been studied for its potential as an anti-cancer agent, showing efficacy against certain types of tumors. The presence of the nitro group may enhance its interaction with biological targets, leading to increased potency in therapeutic applications. Additionally, it may possess antimicrobial properties, making it a candidate for further research in medicinal chemistry .
Several synthesis methods have been reported for 1-(2-Methyl-5-nitrophenyl)guanidine nitrate:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity .
1-(2-Methyl-5-nitrophenyl)guanidine nitrate has several applications:
Studies on the interactions of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate with various biological targets have shown promising results. The compound's ability to interact with enzymes involved in cancer pathways has been particularly noted. Research indicates that it may inhibit specific kinases, which are crucial for tumor growth and proliferation. Further investigation into its pharmacokinetics and pharmacodynamics is essential for understanding its full potential as a therapeutic agent .
Several compounds share structural similarities with 1-(2-Methyl-5-nitrophenyl)guanidine nitrate. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-5-nitroaniline | Nitro group on aniline | Precursor for various derivatives |
| Guanidine | Simple guanidine structure | Basic structure without aromatic ring |
| 1-(4-Nitrophenyl)guanidine | Para-substituted nitrophenyl group | Different substitution pattern |
| 1-(2-Nitrophenyl)guanidine | Ortho-substituted nitrophenyl group | Altered steric effects |
The uniqueness of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate lies in its specific substitution pattern on the phenyl ring, which influences its biological activity and chemical reactivity compared to other similar compounds. This distinct arrangement enhances its potential applications in medicinal chemistry while providing different interaction profiles with biological targets .
The crystallographic structure of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate has been extensively investigated through single-crystal X-ray diffraction analysis. The compound crystallizes in the triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 7.1318(10) Å, b = 10.6239(13) Å, c = 11.9564(13) Å, with α = 84.257(10)°, β = 74.497(11)°, and γ = 77.559(11)° [1] [2] [3]. The crystal structure determination was performed at low temperature (110 K) using Cu Kα radiation, yielding a final R-factor of 0.041, indicating high-quality structural data [1].
The molecular structure consists of a planar guanidinium ion group bonded to a 2-methyl-5-nitrophenyl moiety. The compound exhibits a density of 1.651 g/cm³ and appears as white to light yellow powder to crystalline material with a melting point of 218°C [4] [5] [6]. The asymmetric unit contains one independent cation-anion pair, with the guanidinium cation paired with a nitrate anion [1].
The crystal structure reveals an extensive hydrogen bonding network that significantly influences the solid-state architecture. The hydrogen bonding pattern is characterized by multiple intermolecular interactions between the guanidinium cation and various oxygen-containing acceptors [1]. The primary hydrogen bonds include:
The hydrogen bonding network extends beyond simple donor-acceptor pairs, incorporating weaker C-H···O interactions such as C3A—H3AA···O41B (3.262(2) Å) and C7A—H7AB···O1B (3.447(2) Å) [1]. These interactions collectively contribute to the stability of the crystal packing and influence the overall molecular arrangement within the solid state.
A particularly notable feature of the hydrogen bonding network is the presence of three-centre/bifurcated bonds, designated as N—H···(O,O) interactions [1] [7]. These specialized bonding motifs are observed between nitrogen atoms from the guanidinium ion group and multiple oxygen acceptors simultaneously. Specifically, two three-centre/bifurcated bonds are identified:
These bifurcated hydrogen bonds are characterized by their asymmetric nature, with one component typically being stronger than the other. The N4A—H4AA···O1B interaction (1.98 Å) is notably shorter than the N3A—H3AB···O1B interaction (2.03 Å), reflecting the differential proton charge distribution within the guanidinium group [1]. This asymmetry is attributed to the partial charge analysis, where H4AA exhibits a slightly higher positive charge (0.4384) compared to H3AB (0.402348), resulting in preferential bonding characteristics [1].
The crystal structure exhibits significant π–π stacking interactions between aromatic systems, contributing to the overall stability of the crystal packing [1]. The π–π interactions are characterized by:
These π–π interactions occur between parallel aromatic rings and represent a secondary stabilizing force beyond the primary hydrogen bonding network [1]. The relatively close centroid-to-centroid distance indicates strong π–π overlap, while the small slippage angle suggests near-perfect parallel alignment of the aromatic systems. These interactions are crucial for maintaining the three-dimensional crystal architecture and contribute to the mechanical properties of the crystalline material.
Comprehensive density functional theory (DFT) calculations were performed to complement the experimental crystallographic data and provide theoretical insights into the molecular structure and electronic properties [1]. The computational methodology employed the B3LYP (Becke three-parameter Lee-Yang-Parr) exchange-correlation functional, which combines Becke's hybrid exchange functional with the Lee-Yang-Parr gradient-correlation functional [1].
The DFT calculations utilized the 3-21G basis set within the GAUSSIAN03 program package, with starting geometries derived from the experimental X-ray refinement data [1]. This approach allows for direct comparison between theoretical predictions and experimental observations, providing valuable insights into the influence of crystal packing forces on molecular geometry.
The geometry optimization calculations reveal significant conformational differences between the gas-phase optimized structure and the crystal structure environment [1]. Key geometric parameters that show substantial variation include:
These geometric variations highlight the significant influence of intermolecular interactions and crystal packing forces on the molecular conformation. The tendency toward planarity in the gas-phase calculation reflects the intrinsic electronic preferences of the isolated molecule, while the crystal structure deviations indicate the importance of intermolecular forces in determining solid-state geometry [1].
The electronic structure analysis through DFT calculations provides detailed information about charge distribution and bonding characteristics within the molecule [1]. The partial charge analysis reveals important insights into the hydrogen bonding preferences:
The electronic structure analysis supports the experimental observation of differential hydrogen bond strengths, with the N4A—H4AA···O1B interaction (1.98 Å) being shorter than the N3A—H3AB···O1B interaction (2.03 Å) [1]. This correlation between theoretical charge distribution and experimental bond lengths validates the computational approach and provides mechanistic understanding of the observed structural features.
The crystal environment exerts profound influence on the molecular conformation of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, as evidenced by the significant differences between crystal and gas-phase geometries [1]. The crystal packing forces induce specific conformational preferences that deviate substantially from the intrinsic molecular geometry.
The most pronounced crystal environment effects include:
These conformational changes are attributed to the extensive hydrogen bonding network and π–π stacking interactions present in the crystal lattice [1]. The crystal environment effectively "locks" the molecule into a specific conformation that maximizes intermolecular interactions while potentially compromising intramolecular conjugation.
The comparison between theoretical DFT calculations and experimental crystal structure data reveals a significant number of conformational differences that highlight the importance of intermolecular forces in determining solid-state structure [1]. The key differences include:
Dihedral Angle Variations:
Structural Implications:
The theoretical calculations predict a more planar, conjugated system with enhanced electronic delocalization between the guanidinium and nitrophenyl groups. However, the crystal structure shows significant deviation from planarity, indicating that intermolecular hydrogen bonding and packing forces override the intrinsic electronic preferences for planarity [1].
These conformational differences demonstrate that the crystal environment acts as a determining factor in molecular geometry, with hydrogen bonding interactions and π–π stacking effects providing the primary driving forces for the observed solid-state conformation. The substantial geometric changes between theoretical and experimental structures underscore the critical importance of considering intermolecular interactions when analyzing the structural chemistry of crystalline materials [1].
Irritant